molecular formula C10H9F3N2O3S B2883966 1-Phenyl-1H-imidazole trifluoromethanesulfonate CAS No. 361447-81-6

1-Phenyl-1H-imidazole trifluoromethanesulfonate

Cat. No.: B2883966
CAS No.: 361447-81-6
M. Wt: 294.25
InChI Key: FKGZYFHAFBWWPJ-UHFFFAOYSA-N
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Description

1-Phenyl-1H-imidazole trifluoromethanesulfonate is a chemical compound with the molecular formula C10H9F3N2O3S. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is characterized by the presence of a phenyl group attached to an imidazole ring, which is further bonded to a trifluoromethanesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-imidazole trifluoromethanesulfonate can be synthesized through the reaction of imidazole with trifluoromethanesulfonic acid and benzoyl chloride. The reaction typically involves dissolving imidazole in trifluoromethanesulfonic acid, followed by the addition of benzoyl chloride to form the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-imidazole trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in coupling reactions, the product is often a modified oligonucleotide .

Scientific Research Applications

1-Phenyl-1H-imidazole trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Phenyl-1H-imidazole trifluoromethanesulfonate exerts its effects involves its role as a coupling reagent. It facilitates the formation of bonds between nucleotides in oligonucleotide synthesis by activating the phosphate group for nucleophilic attack . The molecular targets include the reactive sites on nucleotides, and the pathways involved are those related to nucleophilic substitution and coupling reactions.

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-1H-imidazole trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct reactivity and stability compared to other imidazole derivatives. This makes it particularly useful in specific synthetic applications and coupling reactions .

Properties

IUPAC Name

1-phenylimidazole;trifluoromethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.CHF3O3S/c1-2-4-9(5-3-1)11-7-6-10-8-11;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGZYFHAFBWWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2.C(F)(F)(F)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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